molecular formula C8H14N2 B178258 1-pentylimidazole CAS No. 19768-54-8

1-pentylimidazole

Cat. No.: B178258
CAS No.: 19768-54-8
M. Wt: 138.21 g/mol
InChI Key: UPYVYJSWGZMBOU-UHFFFAOYSA-N
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Description

1-pentylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-pentylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehydes with 2-aminobenzyl alcohol and tosylamine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Synthetic Functionalization at Imidazole Positions

1-Phenylimidazole serves as a precursor for developing substituted imidazole derivatives. Key modifications occur at the N-1, N-3, and C-2 positions:

  • N-1 Alkylation : Deprotonation with NaH followed by alkylation yields N-1 derivatives (e.g., 23 , 24 ) .
  • N-3 Benzylation : Protection of N-1 with acrylonitrile enables N-3 benzylation, forming quaternary salts (e.g., 26 ) that are deprotected to 27 via NaOH .
  • C-2 Functionalization : Lithiation and formylation at C-2 produce aldehydes (e.g., 28 ), which are reduced to alcohols (29 ) or converted to methylamines (30 ) via reductive amination .

Table 1: Representative Reactions of 1-Phenylimidazole

Position ModifiedReaction TypeKey Reagents/ConditionsProducts (Examples)YieldSource
N-1AlkylationNaH, alkyl halides23 , 24 60-75%
N-3BenzylationAcrylonitrile, benzyl bromide26 , 27 ~50%
C-2Lithiation/Formylationn-BuLi, DMF28 , 29 , 30 45-65%

Coordination Chemistry and Catalysis

1-Phenylimidazole acts as a ligand in organometallic complexes due to its π-accepting imidazole ring:

  • Cobalt Porphyrin Binding : Forms cooperative 1:2 complexes with cobalt(II) octaethylporphyrin (CoOEP) on Au(111) surfaces, enhancing catalytic activity in redox reactions .
  • Enzyme Inhibition : Binds to heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) via hydrophobic interactions and hydrogen bonding at the active site entrance .

Biochemical Interactions

  • Cytochrome P450 Induction : Enhances CYP1A activity in rainbow trout hepatocytes via non-canonical pathways, bypassing aryl hydrocarbon receptor (AhR) activation .
  • Xanthine Oxidoreductase Inhibition : Derivatives like Ie and IVa exhibit nanomolar IC₅₀ values (7.2–8.0 nM), rivaling febuxostat in hypouricemic efficacy .

Stability and Hazard Profile

  • Thermal Decomposition : Releases CO, CO₂, and NOx above 110°C .
  • Handling Precautions : Irritant (skin/eyes); requires gloves, eye protection, and ventilation .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-pentylimidazole, in cancer treatment. Research indicates that specific modifications of imidazole compounds can enhance their antitumor activity. For instance, derivatives exhibiting improved potency against various cancer cell lines have been synthesized and evaluated. The introduction of alkyl chains, such as pentyl groups, has been shown to influence the biological activity of these compounds significantly .

Xanthine Oxidoreductase Inhibition
this compound derivatives have also been explored as xanthine oxidoreductase (XOR) inhibitors, which are crucial in managing conditions like gout. A study synthesized several 1-phenylimidazole-4-carboxylic acid derivatives, demonstrating promising XOR inhibitory effects at nanomolar levels. These compounds exhibited significant hypouricemic effects in mouse models, indicating their potential therapeutic utility .

Materials Science

Polymer Synthesis
In materials science, this compound is utilized in synthesizing polymers and coordination compounds. Its unique structural properties allow it to serve as a building block for various functional materials, including sensors and catalysts. The imidazole ring's ability to form coordination complexes enhances the performance of materials in optoelectronic applications .

Curing Agents
The compound has been employed as a curing agent for epoxy resins and polyurethanes. Its application in this area stems from its ability to facilitate cross-linking reactions, improving the mechanical properties and thermal stability of the resulting materials .

Catalysis

Cytochrome P450 Inhibition
this compound acts as a ligand for cytochrome P450 enzymes, inhibiting microsomal oxidation processes. This property is particularly relevant in drug metabolism studies, where understanding the interactions between drugs and cytochrome P450 is crucial for predicting pharmacokinetics and potential drug-drug interactions .

Nitric Oxide Synthase Studies
The compound has also been used to investigate its effects on nitric oxide synthase (NOS) activity. Studies have shown that this compound can inhibit calmodulin-dependent NOS from bovine brain tissue, contributing to research on nitric oxide's role in various physiological processes .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAntitumor agents and XOR inhibitorsEnhanced activity with pentyl substitutions
Materials ScienceSynthesis of polymers and curing agentsImproved mechanical properties in epoxy resins
CatalysisInhibition of cytochrome P450 and NOSCritical for understanding drug metabolism

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study focused on synthesizing novel imidazole derivatives demonstrated that compounds with pentyl substitutions exhibited significantly higher antiproliferative activity against various cancer cell lines compared to their non-substituted counterparts. The research concluded that structural modifications could lead to promising candidates for cancer therapy .

Case Study 2: Xanthine Oxidoreductase Inhibition
In another study, specific derivatives of this compound were synthesized and evaluated for their XOR inhibitory effects. The results indicated that certain compounds showed IC50 values comparable to established medications like febuxostat, suggesting potential clinical applications in treating hyperuricemia .

Mechanism of Action

The mechanism of action of 1-pentylimidazole involves its interaction with specific molecular targets and pathways. Imidazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. They can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific molecular targets and pathways depend on the particular application and the structure of the imidazole derivative.

Comparison with Similar Compounds

Uniqueness: 1-pentylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The pentyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions. This uniqueness allows for its use in specialized applications where other imidazole derivatives may not be as effective .

Biological Activity

1-Pentylimidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry. The following sections provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 134.17 g/mol
  • Boiling Point : Approximately 142 °C
  • Density : 1.14 g/mL at 25 °C

This compound and its derivatives are known to interact with various biological targets, including enzymes and receptors. Notably, phenylimidazoles, which include this compound, have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids and other lipids . This inhibition can lead to significant pharmacological effects, including alterations in drug efficacy and toxicity.

Antioxidant Activity

Research indicates that imidazole derivatives exhibit antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in various biological systems . This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Xanthine Oxidoreductase Inhibition

One of the significant biological activities attributed to this compound derivatives is their ability to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. A study highlighted that certain derivatives demonstrated potent XOR inhibitory effects with IC₅₀ values in the nanomolar range, suggesting potential therapeutic applications for conditions like gout .

CompoundIC₅₀ (nM)Hypouricemic EffectKidney Protection
This compound Derivative A8.0SignificantDecreased creatinine levels
This compound Derivative B7.2Similar to febuxostatImproved kidney function

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In one study, derivatives were synthesized and tested against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. The results indicated that some compounds exhibited IC₅₀ values as low as 0.10 μM against the FabK enzyme, suggesting strong antibacterial activity .

Case Study 1: Inhibition of Cytochrome P450

A study focusing on phenylimidazoles demonstrated their ability to inhibit cytochrome P450 enzymes effectively. The inhibition was characterized by a decrease in enzymatic activity related to drug metabolism, highlighting the potential for drug-drug interactions when co-administered with other medications .

Case Study 2: Xanthine Oxidoreductase Inhibitors

In the synthesis and evaluation of xanthine oxidoreductase inhibitors, several derivatives of imidazole were tested for their efficacy in reducing uric acid levels in hyperuricemic mouse models. The most effective compounds showed significant reductions in serum uric acid levels compared to controls .

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 1-pentylimidazole with high purity?

  • Answer : The synthesis typically involves alkylation of imidazole with 1-bromopentane under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., KOH). Purification via fractional distillation or column chromatography is critical to isolate the product. Characterization should include 1^1H and 13^{13}C NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : 1^1H NMR is essential for confirming the pentyl chain integration (e.g., peaks at δ 0.88 ppm for terminal CH3_3 and δ 1.25–1.35 ppm for CH2_2 groups). 13^{13}C NMR can resolve the imidazole ring carbons (δ 120–140 ppm). High-resolution mass spectrometry (HRMS) and FT-IR (to confirm C-H stretching in the alkyl chain) are complementary. Purity should be validated via HPLC or GC-MS .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer : Strict control of reaction parameters (temperature, stoichiometry, solvent purity) is crucial. Documenting detailed procedural steps (e.g., reflux duration, cooling rates) and sharing raw spectral data in supplementary materials enhances reproducibility. Cross-validate results with independent synthesis trials and peer verification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in coordination chemistry?

  • Answer : Discrepancies may arise from ligand-to-metal ratio variations, solvent polarity, or competing side reactions. Systematic studies using Design of Experiments (DOE) can isolate variables. Advanced techniques like X-ray crystallography (to confirm coordination geometry) and DFT calculations (to model electronic effects) provide mechanistic clarity. Compare results under standardized conditions (e.g., fixed temperature/pH) .

Q. How can computational modeling enhance understanding of this compound’s reactivity in organocatalysis?

  • Answer : Density Functional Theory (DFT) simulations can predict transition states, charge distribution, and steric effects. Pair computational results with kinetic studies (e.g., Eyring plots) to validate activation energies. Use software like Gaussian or ORCA, ensuring basis sets (e.g., B3LYP/6-31G*) are appropriate for imidazole derivatives .

Q. What methodological approaches address inconsistencies in the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., exposure to light, humidity, oxygen) with periodic HPLC analysis. Use Arrhenius equation modeling to predict degradation kinetics. Compare with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Report storage recommendations based on statistical confidence intervals (e.g., 95% CI) .

Q. How can researchers design experiments to probe the solvent effects on this compound’s ligand properties?

  • Answer : Use UV-Vis spectroscopy to monitor ligand-metal binding constants (KbindK_{bind}) in solvents of varying polarity (e.g., water, DMSO, hexane). Correlate with Kamlet-Taft or Hansen solubility parameters. Control for temperature and ionic strength. Statistical tools like ANOVA can identify significant solvent-dependent trends .

Q. Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s reaction yields?

  • Answer : Apply multivariate regression to identify influential variables (e.g., catalyst loading, solvent). Use sensitivity analysis to quantify uncertainty. Publicly share raw datasets and metadata to enable reanalysis. Tools like R or Python’s SciPy suite facilitate robust statistical modeling .

Q. How should researchers address outliers in spectroscopic data for this compound?

  • Answer : Outliers may indicate impurities or instrumental artifacts. Re-run experiments and apply Grubbs’ test to statistically identify outliers. Use deuterated solvents and internal standards (e.g., TMS) to calibrate instruments. Report outlier exclusion criteria transparently in methodologies .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data reporting in studies involving this compound?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or Zenodo. Disclose conflicts of interest and funding sources. Include detailed experimental protocols, including negative results, to prevent publication bias .

Properties

IUPAC Name

1-pentylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVYJSWGZMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902682
Record name NoName_3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19768-54-8
Record name 1-Pentyl-1H-imidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Pentylbromide (30 ml; 0.24 mole) was added dropwise to a stirred solution of imidazole (13.6 g; 0.2 mole) in a mixture of methanol (30 ml) and sodium hydroxide solution (30 ml, 10M) maintained at 20° C. When the addition was complete the reaction mixture was stirred and refluxed for 24 hours. The solvent was evaporated, the residue extracted with chloroform (2×50 ml) and the solid remaining removed by filtration. The chloroform solution (filtrate) was dried over magnesium sulphate and concentrated to give a yellow oil which on purification gave 1-n-pentylimidazole as a colourless oil, b.p. 66°-68° C./0.15 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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